molecular formula C11H19N3 B13075896 4-Ethyl-1-methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine

4-Ethyl-1-methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine

Cat. No.: B13075896
M. Wt: 193.29 g/mol
InChI Key: CVUDVXFTTTUPHH-UHFFFAOYSA-N
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Description

4-Ethyl-1-methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structural features, including an ethyl group, a methyl group, and a methylcyclopropylmethyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1-methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole compounds with various functional groups.

Scientific Research Applications

4-Ethyl-1-methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole
  • Ethyl 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

4-Ethyl-1-methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

4-ethyl-2-methyl-5-[(1-methylcyclopropyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-4-8-9(7-11(2)5-6-11)13-14(3)10(8)12/h4-7,12H2,1-3H3

InChI Key

CVUDVXFTTTUPHH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1CC2(CC2)C)C)N

Origin of Product

United States

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